molecular formula C20H13FN2O2 B5523061 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B5523061
M. Wt: 332.3 g/mol
InChI Key: MTPOAIVWQFEYCP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets histone demethylases. It was developed by GlaxoSmithKline and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Applications

The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial properties. For instance, specific derivatives have exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds is essential for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Materials Science

In materials science, benzoxazole derivatives have been investigated for their thermal stability and mechanical properties. The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups have revealed improved thermal stability compared to analogous polybenzoxazines without the phenylnitrile group (Qi et al., 2009).

Antitumor Properties

Certain benzothiazole derivatives, closely related to the benzoxazole structure, have been identified for their potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. These compounds' structure-activity relationships underscore the pivotal role of fluorination in enhancing antitumor activity (Mortimer et al., 2006).

Imaging Applications

Benzoxazole derivatives have also found applications in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The fluorinated compounds demonstrated high affinity for β-amyloid aggregates and showed potential as effective PET agents (Cui et al., 2012).

Novel Synthetic Methods

Research has also focused on novel synthetic routes for creating benzoxazole derivatives, such as the Pd-catalyzed benzylic C-H amidation, which offers a strategic approach to constructing quinazolinones. This method underscores the versatility of benzoxazole compounds in organic synthesis (Hikawa et al., 2012).

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPOAIVWQFEYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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